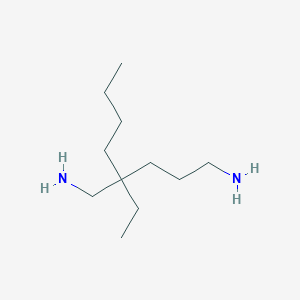
2-Butyl-2-ethylpentane-1,5-diamine
Übersicht
Beschreibung
2-Butyl-2-ethylpentane-1,5-diamine is a useful research compound. Its molecular formula is C11H26N2 and its molecular weight is 186.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Curing Agent for Epoxy Resins
One of the primary applications of 2-butyl-2-ethylpentane-1,5-diamine is as a curing agent for epoxy resin systems. This compound enhances the mechanical properties of the cured epoxy, providing:
- Good adhesion to metals
- Resistance to corrosion and chemicals
- Improved toughness and UV stability
The use of this diamine allows for reduced gel times and facilitates the production of high-gloss finishes, making it ideal for marine, industrial, and decorative coatings .
Chain Extender in Polyurethanes
In polyurethane chemistry, this compound serves as a chain extender . Its incorporation into polyurethane formulations results in:
- Enhanced mechanical properties
- Improved thermal stability
- Increased flexibility
This application is particularly valuable in producing flexible foams and elastomers used in automotive interiors and insulation materials .
Water Treatment Chemicals
The compound has also been explored for its potential use in water treatment processes . Its ability to interact with various contaminants makes it useful in formulations designed to improve water quality by removing impurities and enhancing filtration processes .
Polyamide Production
In the production of polyamides, this compound acts as a crystallinity disruptor. This property leads to:
- Amorphous structures that slow down crystallization
- Lower melting points
- Improved surface appearance and abrasion resistance
These attributes are crucial for applications in fibers, plastics, and films used across various industries .
Case Study 1: Epoxy Resin Application
A study conducted on the use of this compound as a curing agent demonstrated significant improvements in mechanical properties compared to traditional curing agents. The cured epoxy exhibited enhanced tensile strength and elongation at break, making it suitable for high-performance applications in aerospace and automotive industries.
Case Study 2: Polyurethane Flexibility
Research on polyurethane systems incorporating this diamine revealed that formulations with varying ratios of this compound exhibited superior flexibility and resilience under stress compared to those without it. This finding supports its use in applications requiring durable yet flexible materials.
Eigenschaften
CAS-Nummer |
137605-95-9 |
|---|---|
Molekularformel |
C11H26N2 |
Molekulargewicht |
186.34 g/mol |
IUPAC-Name |
2-butyl-2-ethylpentane-1,5-diamine |
InChI |
InChI=1S/C11H26N2/c1-3-5-7-11(4-2,10-13)8-6-9-12/h3-10,12-13H2,1-2H3 |
InChI-Schlüssel |
NDXNCTAJOQSKIO-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)(CCCN)CN |
Kanonische SMILES |
CCCCC(CC)(CCCN)CN |
Piktogramme |
Corrosive; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













